REACTION_CXSMILES
|
P(=O)(O)(O)O.[I-:6].[K+].[F:8][C:9]([F:16])([F:15])[CH:10]([CH3:14])[CH2:11][CH2:12]O>>[F:8][C:9]([F:16])([F:15])[CH:10]([CH3:14])[CH2:11][CH2:12][I:6] |f:1.2|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
FC(C(CCO)C)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at 40°
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated at 120° for 16 hours
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed through a 15 cm Vigreux-column atatmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCI)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |